REACTION_SMILES
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[CH2:16]([CH3:17])[I:18].[CH3:1][c:2]1[n:3][nH:4][c:5]2[cH:6][cH:7][c:8]([N+:11](=[O:12])[O-:13])[cH:9][c:10]12.[H-:15].[Na+:14].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[CH3:1][c:2]1[n:3][n:4]([CH2:16][CH3:17])[c:5]2[cH:6][cH:7][c:8]([N+:11](=[O:12])[O-:13])[cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1n[nH]c2ccc([N+](=O)[O-])cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCn1nc(C)c2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |